4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Overview
Description
The compound “4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile” is approximately planar, with a dihedral angle of 6.48 (4)° between the amino-methyl-ene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40 (4)° between amino-methyl-ene unit and the phenyl-ene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar structure with a dihedral angle of 6.48 (4)° between the amino-methyl-ene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40 (4)° between amino-methyl-ene unit and the phenyl-ene ring .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 257.24 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the resources.Scientific Research Applications
1. Analytical Chemistry Applications
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products (AGEs) such as MG-H1, MG-H2, and others. These AGEs are implicated in complications of diabetes and neurodegenerative diseases. MG can be quantified in biological samples using HPLC or GC methods with preliminary derivatization into more stable derivatives suitable for MS determination, using diamino derivatives of benzene and naphthalene (Nemet, Varga-Defterdarović, & Turk, 2006).
2. Study of Excited States in Molecular Dynamics
A study on the nature of low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) provided insights into the excited state structures and interpretations of transient IR and Raman measurements, revealing evidence for electronic decoupling of the phenyl and dimethyl-amino moiety (Köhn & Hättig, 2004).
3. Antimicrobial Research
A study synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives with sulfonamide moiety. These compounds exhibited significant antibacterial and antifungal activity, suggesting potential applications in antimicrobial research (Ghorab, Soliman, Alsaid, & Askar, 2017).
4. Organic Chemistry and Catalysis
The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile led to the discovery of a new α-amino lithium imide, providing insights into the cyclotrimerization process of benzonitrile moieties. This has implications for organic synthesis and catalysis (Davies, Raithby, Shields, Snaith, & Wheatley, 1997).
5. Pharmaceutical Research
A study developed N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, evaluating their anti-inflammatory activities. The findings suggested potential applications in developing new anti-inflammatory drugs (Li, Zhao, Tang, Wang, Zhang, & Peng, 2008).
Properties
IUPAC Name |
4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2)19-12(17)11(13(18)20-14)8-16-10-5-3-9(7-15)4-6-10/h3-6,8,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZACGNRKOUJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)C#N)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470747 | |
Record name | 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-81-2 | |
Record name | 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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